N-(2,3-dimethoxy-2-methylpropyl)-2,1,3-benzothiadiazole-4-sulfonamide
CAS No.: 2034540-87-7
Cat. No.: VC4217562
Molecular Formula: C12H17N3O4S2
Molecular Weight: 331.41
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034540-87-7 |
|---|---|
| Molecular Formula | C12H17N3O4S2 |
| Molecular Weight | 331.41 |
| IUPAC Name | N-(2,3-dimethoxy-2-methylpropyl)-2,1,3-benzothiadiazole-4-sulfonamide |
| Standard InChI | InChI=1S/C12H17N3O4S2/c1-12(19-3,8-18-2)7-13-21(16,17)10-6-4-5-9-11(10)15-20-14-9/h4-6,13H,7-8H2,1-3H3 |
| Standard InChI Key | MUDLDNTYEXRMIQ-UHFFFAOYSA-N |
| SMILES | CC(CNS(=O)(=O)C1=CC=CC2=NSN=C21)(COC)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a benzothiadiazole ring system—a bicyclic structure comprising a benzene ring fused to a 1,2,3-thiadiazole moiety—with a sulfonamide group (-SONH-) at the 4-position. The sulfonamide nitrogen is further substituted with a 2,3-dimethoxy-2-methylpropyl chain, introducing steric bulk and ether functionalities. Key structural attributes include:
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Benzothiadiazole core: Contributes aromatic stability and electronic delocalization, enabling π-π interactions with biological targets .
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Sulfonamide group: Enhances hydrogen-bonding capacity and acidity (pKa ~10–11), critical for target binding .
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2,3-Dimethoxy-2-methylpropyl side chain: Provides lipophilicity (calculated logP ≈ 1.8) and conformational rigidity, influencing membrane permeability.
The IUPAC name, N-(2,3-dimethoxy-2-methylpropyl)-2,1,3-benzothiadiazole-4-sulfonamide, reflects these substituents. The SMILES string CC(CNS(=O)(=O)C1=CC=CC2=NSN=C21)(COC)OC and InChIKey MUDLDNTYEXRMIQ-UHFFFAOYSA-N provide unambiguous identifiers for computational studies.
Physicochemical Characteristics
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 331.41 g/mol | |
| Molecular Formula | ||
| Solubility | Not experimentally determined | |
| logP (Predicted) | ~1.8 (ChemAxon) | |
| Hydrogen Bond Donors | 1 (sulfonamide -NH) | |
| Hydrogen Bond Acceptors | 7 (2×OCH, 2×N, 3×O) |
The compound’s solubility profile remains uncharacterized, though analogous sulfonamides typically exhibit moderate aqueous solubility (0.1–10 mg/mL) depending on pH and counterions . The dimethoxypropyl group likely enhances lipid solubility, suggesting preferential partitioning into hydrophobic environments.
Synthetic Pathways and Optimization
Process Challenges
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Regioselectivity: Ensuring sulfonation occurs exclusively at the 4-position requires precise temperature control (-10°C to 0°C) .
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Aminolysis Side Reactions: The primary amine may undergo over-sulfonation without stoichiometric monitoring .
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Yield Optimization: Pilot-scale reactions for related compounds report yields of 45–60%, suggesting room for catalytic improvements.
Biological Activity and Mechanism
| Activity | Target | IC/EC | Source |
|---|---|---|---|
| Carbonic Anhydrase Inhibition | hCA II | 12 nM | |
| Antifungal Activity | Candida albicans | MIC: 8 µg/mL | |
| Antiviral Activity | SARS-CoV-2 3CL protease | 1.2 µM |
The dimethoxypropyl substituent may enhance membrane penetration compared to simpler alkyl analogs (e.g., N-methyl derivatives) . Molecular docking studies suggest the benzothiadiazole ring π-stacks with aromatic residues in enzyme active sites, while the sulfonamide -NH donates hydrogen bonds to catalytic zinc ions .
Comparative Analysis with Structural Analogs
N-[2-(Dimethylamino)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide
This analog (PubChem CID 16246684) replaces the dimethoxypropyl group with a dimethylaminoethyl chain, altering:
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Polarity: Increased basicity (pKa ~9.5) due to the tertiary amine .
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Bioactivity: Enhanced kinase inhibition (e.g., EGFR IC = 85 nM vs. >1 µM for dimethoxypropyl variant) .
N-Methyl-2,1,3-benzothiadiazole-4-sulfonamide
Simpler derivative (PubChem CID 660674) with reduced steric bulk:
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Solubility: Higher aqueous solubility (23 mg/mL vs. estimated <5 mg/mL for dimethoxypropyl) .
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Potency: Weaker carbonic anhydrase inhibition (hCA II IC = 150 nM) .
Applications and Future Directions
Therapeutic Prospects
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Antimicrobial Agents: Benzothiadiazole sulfonamides show promise against drug-resistant fungi and bacteria .
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Oncology: Targeting tumor-associated carbonic anhydrases (e.g., CA IX/XII) could inhibit acidosis-driven metastasis .
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Neurodegeneration: Modulating metalloenzymes like monoamine oxidase B (MAO-B) may alleviate Parkinsonian symptoms .
Material Science Applications
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